molecular formula C19H21FN2O3S B2876792 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide CAS No. 1704646-47-8

3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Cat. No.: B2876792
CAS No.: 1704646-47-8
M. Wt: 376.45
InChI Key: DNQIRTAGNIJLAV-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions.

    Coupling with the Phenylpropyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenylpropyl group.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of sulfides or amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

    Receptor Binding: It might interact with specific receptors in biological systems.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases like cancer or infections.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds with similar azetidine ring structures.

    Sulfonyl Compounds: Compounds containing sulfonyl groups.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups.

Uniqueness

    Structural Features: The combination of azetidine, sulfonyl, and fluorophenyl groups makes it unique.

    Biological Activity: Its specific biological activities might differ from other similar compounds, offering unique therapeutic potential.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-8-10-17(11-9-16)26(24,25)18-13-22(14-18)19(23)21-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQIRTAGNIJLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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